molecular formula C15H20O2 B3047455 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one CAS No. 139719-68-9

1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one

Cat. No.: B3047455
CAS No.: 139719-68-9
M. Wt: 232.32 g/mol
InChI Key: JNPMKVGVKUKYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one is a photoinitiator molecule . Photoinitiators are compounds that absorb light and produce reactive species, which are capable of initiating or catalyzing chemical reactions, leading to significant changes in the physical properties of the material .

Mode of Action

As a photoinitiator, this compound absorbs light and undergoes a photochemical reaction to produce reactive species . These reactive species can then initiate polymerization reactions .

Biochemical Pathways

The compound is involved in the process of chain transfer polymerization . It can be incorporated into the polymeric matrix by the addition of a chromophore as a pendant group . The compound is also an excellent acceptor in hydrogen transfer oxidations . For example, it can be used for convenient oxidations of primary alcohols and aldehydes to the corresponding carboxylic acids in the presence of NaOH .

Result of Action

The primary result of the action of this compound is the initiation of polymerization reactions . This can lead to significant changes in the physical properties of the material, such as hardness, adhesion, and chemical resistance . It may also facilitate UV curing and serve as a base material in the formation of block and grafted copolymers .

Action Environment

The action of this compound is highly dependent on the environmental conditions. Light exposure is a critical factor, as the compound acts as a photoinitiator . The presence of other reactants, such as monomers or oligomers, is also crucial for the initiation of polymerization reactions . Furthermore, factors such as temperature and pH may influence the efficiency and rate of the reactions .

Preparation Methods

The synthesis of 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one typically involves several key steps:

Industrial production methods often involve optimizing these steps to maximize yield and purity while minimizing environmental impact. For instance, the use of Grignard reagents and hydrolysis reactions are common in large-scale synthesis .

Chemical Reactions Analysis

1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like sodium tert-butoxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Comparison with Similar Compounds

1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one is unique compared to other photoinitiators due to its high initiation efficiency, excellent thermal stability, and resistance to yellowing . Similar compounds include:

These compounds share similar chemical structures but differ in their specific applications and efficiencies in various industrial processes.

Properties

IUPAC Name

1-(1-hydroxycyclohexyl)-3-phenylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c16-14(15(17)11-5-2-6-12-15)10-9-13-7-3-1-4-8-13/h1,3-4,7-8,17H,2,5-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPMKVGVKUKYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394002
Record name 1-(1-hydroxycyclohexyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139719-68-9
Record name 1-(1-hydroxycyclohexyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one
Reactant of Route 3
Reactant of Route 3
1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one
Reactant of Route 4
Reactant of Route 4
1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one
Reactant of Route 5
Reactant of Route 5
1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one
Reactant of Route 6
1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.